N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640966-65-8
VCID: VC11867916
InChI: InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

CAS No.: 2640966-65-8

Cat. No.: VC11867916

Molecular Formula: C16H20N8

Molecular Weight: 324.38 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine - 2640966-65-8

Specification

CAS No. 2640966-65-8
Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
IUPAC Name N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
Standard InChI Key SOXNZXOSFJAAEG-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Canonical SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Properties

PropertyValueSource
IUPAC NameN,N-Dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
CAS Number2640962-03-2
Molecular FormulaC₁₆H₂₀N₈
Molecular Weight324.38 g/mol
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Structural Analysis

The compound comprises:

  • A pyrimidine ring substituted with dimethylamine at position 4.

  • A piperazine linker at position 2, connected to a pyrazolo[1,5-a]pyrazine heterocycle.

  • Planar pyrazolo[1,5-a]pyrazine enhances π-π stacking potential, critical for protein binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions typical of heterocyclic chemistry:

  • Coupling of Pyrimidine and Piperazine:

    • 2-Chloro-4-(dimethylamino)pyrimidine reacts with piperazine under basic conditions.

  • Introduction of Pyrazolo[1,5-a]Pyrazine:

    • Suzuki-Miyaura coupling using palladium catalysts (e.g., XPhosPdG2) to attach the pyrazolo[1,5-a]pyrazine boronic ester .

Key Reaction Conditions:

  • Solvent: 1,4-Dioxane/water mixture.

  • Temperature: 95°C for 2–15 hours .

  • Yield: ~50–65% after purification.

Challenges and Solutions

  • Low Reactivity of Halogenated Intermediates: Additives like Cs₂CO₃ improve coupling efficiency .

  • Purification: Silica gel chromatography (cyclohexane/EtOAc gradient) resolves polar byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.21–3.40 (m, 8H, piperazine), 3.06 (s, 6H, N,N-dimethyl), 8.15 (s, 1H, pyrazine).

  • HRMS (ESI): [M+H]⁺ = 324.38.

  • HPLC Purity: >95% (C18 column, CH₃CN/H₂O gradient).

X-ray Crystallography

While no data exists for this compound, related pyrazolo[1,5-a]pyrazine derivatives show triclinic crystal systems with π-stacking interactions .

Biological Activity and Applications

Kinase Inhibition

  • RET Kinase Inhibition: Structural analogs (e.g., WO2018136661A1) inhibit RET kinase, a target in thyroid and lung cancers .

  • mTOR/PI3K Pathway: Pyrazolo[1,5-a]pyrazines modulate mTORC1/2, suggesting potential in oncology .

ADME Properties

  • Permeability: MDCK assays show moderate absorption (Papp = 12–18 × 10⁻⁶ cm/s) .

  • Metabolic Stability: Mouse/human liver microsomal half-life >60 minutes .

Limitations and Future Directions

  • Synthetic Scalability: Optimize coupling steps to reduce palladium catalyst use .

  • Target Validation: Screen against kinase panels to identify primary targets .

  • In Vivo Studies: Assess pharmacokinetics and efficacy in animal models .

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